N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide
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Overview
Description
N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide: is a synthetic organic compound belonging to the class of isochromen derivatives This compound is characterized by the presence of a chloro, methoxy, and acetamide group attached to an isochromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like pyridine or triethylamine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins essential for cell survival and proliferation. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death in bacteria . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
- N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)benzamide
- N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)-Nα-[(4-methylphenyl)sulfonyl]phenylalaninamide
- N-{[(3S)-5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-phenylalanine
Uniqueness: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6(15)14-7-3-4-8-9(5-7)11(16)18-12(17-2)10(8)13/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMARCSWFKPJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489279 |
Source
|
Record name | N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62252-27-1 |
Source
|
Record name | N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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